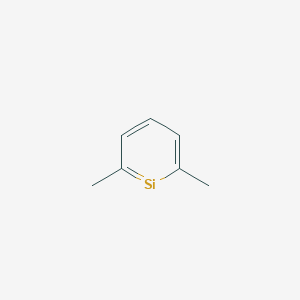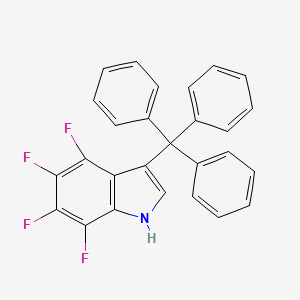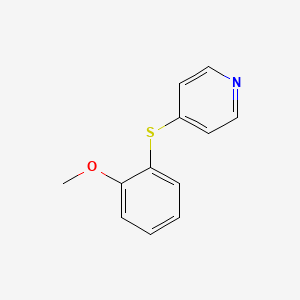
Benzenemethanaminium, N,N-bis(2-chloroethyl)-N-ethyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanaminium, N,N-bis(2-chloroethyl)-N-ethyl-, bromide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenemethanaminium core with two 2-chloroethyl groups and an ethyl group attached to the nitrogen atom, along with a bromide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, N,N-bis(2-chloroethyl)-N-ethyl-, bromide typically involves the reaction of benzenemethanamine with 2-chloroethyl chloride and ethyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Benzenemethanamine with 2-Chloroethyl Chloride: This step involves the nucleophilic substitution reaction where the amine group of benzenemethanamine reacts with 2-chloroethyl chloride to form an intermediate product.
Reaction with Ethyl Bromide: The intermediate product is then reacted with ethyl bromide to introduce the ethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanaminium, N,N-bis(2-chloroethyl)-N-ethyl-, bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the 2-chloroethyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can result in the formation of alcohol derivatives.
Scientific Research Applications
Benzenemethanaminium, N,N-bis(2-chloroethyl)-N-ethyl-, bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanaminium, N,N-bis(2-chloroethyl)-N-ethyl-, bromide involves its interaction with molecular targets in cells. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This can affect various cellular pathways and processes, contributing to its biological effects.
Comparison with Similar Compounds
Benzenemethanaminium, N,N-bis(2-chloroethyl)-N-ethyl-, bromide can be compared with other similar compounds, such as:
N,N-Bis(2-chloroethyl)methylamine: This compound has a similar structure but lacks the ethyl group, which can influence its reactivity and applications.
N,N-Bis(2-chloroethyl)benzenemethanamine: This compound has a benzene ring attached to the nitrogen atom, which can affect its chemical properties and uses.
The unique structure of this compound, particularly the presence of the ethyl group and the bromide counterion, distinguishes it from these similar compounds and contributes to its specific applications and effects.
Properties
CAS No. |
503178-50-5 |
|---|---|
Molecular Formula |
C13H20BrCl2N |
Molecular Weight |
341.1 g/mol |
IUPAC Name |
benzyl-bis(2-chloroethyl)-ethylazanium;bromide |
InChI |
InChI=1S/C13H20Cl2N.BrH/c1-2-16(10-8-14,11-9-15)12-13-6-4-3-5-7-13;/h3-7H,2,8-12H2,1H3;1H/q+1;/p-1 |
InChI Key |
BCOZLGOHQFNXBI-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CCCl)(CCCl)CC1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile](/img/structure/B12591754.png)
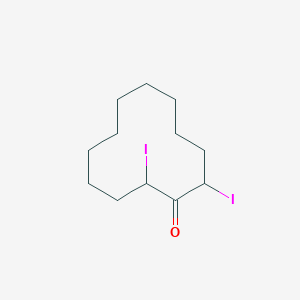
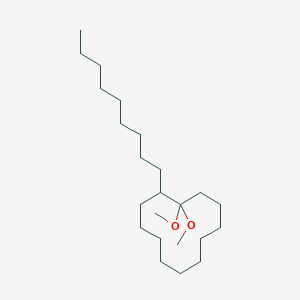
![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12591775.png)

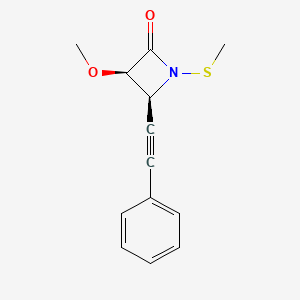
![[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone](/img/structure/B12591800.png)


![[1,3'-Bi-1H-indole]-3-acetamide, N,N-dimethyl-](/img/structure/B12591810.png)
